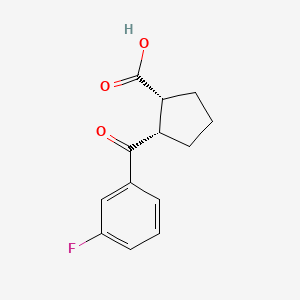

cis-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid

Description

cis-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid (CAS: 733740-15-3) is a fluorinated cyclopentane-carboxylic acid derivative with a benzoyl substituent at the 3-position of the aromatic ring. Its molecular weight is 236.242 g/mol, and it exhibits a cis-configuration at the cyclopentane ring, confirmed by its InChI key (YWYRHYHQPXIURO-WDEREUQCSA-N) . The compound was previously available for laboratory use but has since been discontinued .

Properties

IUPAC Name |

(1R,2S)-2-(3-fluorobenzoyl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FO3/c14-9-4-1-3-8(7-9)12(15)10-5-2-6-11(10)13(16)17/h1,3-4,7,10-11H,2,5-6H2,(H,16,17)/t10-,11+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWYRHYHQPXIURO-WDEREUQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)C(=O)O)C(=O)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@@H](C1)C(=O)O)C(=O)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641314 | |

| Record name | (1R,2S)-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

733740-15-3 | |

| Record name | (1R,2S)-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of cis-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid typically involves the reaction of cyclopentanone with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorobenzoyl moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Substituted cyclopentane derivatives.

Scientific Research Applications

Medicinal Chemistry

cis-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid has been investigated for its potential therapeutic properties. The presence of the fluorine atom is known to enhance metabolic stability and bioavailability, making it a candidate for drug development.

Case Studies:

- Histone Deacetylase Inhibition : Research indicates that cyclopentane carboxylic acids can serve as effective inhibitors of histone deacetylases (HDACs), which are implicated in cancer progression. Compounds similar to this compound have shown IC50 values as low as 0.062 µM in inhibiting HDAC activity, suggesting potential applications in cancer therapy .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can be utilized to synthesize complex organic molecules through various chemical reactions, including oxidation, reduction, and substitution.

Reactions Involving the Compound:

- Oxidation : Can be oxidized to form corresponding carboxylic acids or ketones using potassium permanganate or chromium trioxide.

- Reduction : Reduction reactions can yield alcohols or hydrocarbons using lithium aluminum hydride or sodium borohydride.

- Substitution : The fluorine atom can be replaced by other nucleophiles such as amines or thiols under suitable conditions .

Data Tables

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Oxidation | Potassium permanganate | Acidic/Basic medium | Carboxylic acids, ketones |

| Reduction | Lithium aluminum hydride | Dry ether | Alcohols, hydrocarbons |

| Substitution | Amines, thiols | Reflux conditions | Amines, thiols |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound has shown promise in modulating pathways involved in inflammation and pain signaling.

Mechanism of Action

The mechanism of action of cis-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorobenzoyl moiety is believed to play a crucial role in its binding affinity and specificity . The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may modulate certain biochemical pathways involved in inflammation and cell signaling .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations in the Benzoyl Group

The table below summarizes key structural analogues differing in the substituent type and position on the benzoyl ring:

Key Observations:

- Electron-Donating Groups (e.g., -OCH₃): The methoxy group at the 3-position (CAS: 732253-60-0) may enhance aromatic ring electron density, altering metabolic stability or interaction with biological targets .

- Positional Isomerism : The 4-fluoro isomer (CAS: 732252-83-4) demonstrates how fluorination at different positions modulates steric and electronic properties, which could affect pharmacokinetic profiles .

Biological Activity

Cis-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid is a compound of interest due to its potential biological activities and pharmacological applications. Its structural characteristics, particularly the incorporation of a fluorinated aromatic moiety, suggest enhanced metabolic stability and bioavailability. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound is defined by the following chemical structure:

- Molecular Formula : C13H13FO3

- Molecular Weight : 236.24 g/mol

The presence of the fluorine atom is significant as it can influence the compound's interaction with biological targets, enhancing its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets through binding interactions that alter their functional states, leading to various biological effects.

Biological Activities

Research indicates several potential biological activities for this compound:

- Anti-inflammatory Properties : Similar compounds have shown promise as anti-inflammatory agents. The fluorinated structure may enhance the compound's ability to inhibit inflammatory pathways.

- Analgesic Effects : The compound's structural analogs have been investigated for their analgesic properties, suggesting that this compound could also exhibit similar effects.

- Interaction with Biomolecules : Studies have suggested that this compound can interact with various biomolecules, potentially affecting cellular processes such as apoptosis and cell signaling pathways.

Table 1: Summary of Biological Activities

| Activity | Description | References |

|---|---|---|

| Anti-inflammatory | Potential to inhibit inflammatory mediators and pathways | |

| Analgesic | Possible pain relief mechanisms similar to known analgesics | |

| Biomolecular Interaction | Modulation of enzyme activity and receptor binding |

Case Study: Inhibitory Effects on Enzymes

A study examining structural analogs of this compound revealed that these compounds could serve as inhibitors for key enzymes involved in inflammatory processes. For instance, the inhibition of cyclooxygenase (COX) enzymes was noted, which plays a crucial role in the synthesis of pro-inflammatory mediators.

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its lipophilic nature imparted by the fluorinated benzoyl group. The compound's metabolic stability is enhanced by the presence of fluorine, which can reduce susceptibility to enzymatic degradation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for introducing the 3-fluorobenzoyl moiety to the cyclopentane backbone?

- Methodological Answer : The synthesis of analogous cyclopentane-carboxylic acid derivatives often involves cyclization reactions using acidic catalysts (e.g., BF₃·Et₂O) to form the cyclopentane ring, followed by benzoylation via Friedel-Crafts acylation or nucleophilic substitution. For fluorinated analogs, electrophilic fluorination or pre-fluorinated benzoyl chloride precursors are typically employed. Reaction optimization should focus on stereochemical control (retention of cis configuration) and yield, monitored by TLC and HPLC .

Q. How can the structural integrity and purity of the compound be confirmed?

- Methodological Answer : Use a combination of:

- NMR (¹H/¹³C, DEPT) to confirm stereochemistry and substituent positions.

- LCMS (e.g., m/z analysis) for molecular weight validation .

- HPLC with retention time comparison to standards (e.g., 1.03 minutes under SMD-FA05 conditions for similar compounds) .

- Chiral HPLC or polarimetry to verify cis configuration and enantiomeric excess .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent hydrolysis or oxidation. Avoid prolonged exposure to moisture, as cyclopentane-carboxylic acids are prone to decarboxylation under acidic/basic conditions .

Q. Which analytical techniques are suitable for quantifying this compound in biological matrices?

- Methodological Answer :

- Reverse-phase HPLC with UV detection (λ = 210–260 nm for aromatic/fluorinated moieties).

- LC-MS/MS in MRM mode for high sensitivity in plasma/tissue samples.

- Internal standards (e.g., deuterated analogs) improve accuracy .

Advanced Research Questions

Q. How does the cis configuration influence biological activity compared to trans isomers?

- Methodological Answer : Conduct comparative assays using enantiomerically pure cis and trans isomers. For example:

- Enzyme inhibition studies (IC₅₀ determination) to assess steric effects.

- Molecular docking to analyze binding pocket interactions (e.g., fluorine’s electrostatic role in 3-fluorobenzoyl derivatives). Analogous cyclohexane-carboxylic acids show cis configurations enhance target affinity due to spatial alignment .

Q. What computational methods predict metabolic stability for fluorinated cyclopentane derivatives?

- Methodological Answer :

- DFT calculations to evaluate C-F bond strength and susceptibility to hepatic enzymes.

- In silico metabolism prediction tools (e.g., MetaSite) to identify likely oxidation/glucuronidation sites.

- Validate with in vitro microsomal assays (human/rat liver microsomes + NADPH) .

Q. How can stereochemical impurities be minimized during large-scale synthesis?

- Methodological Answer :

- Use asymmetric catalysis (e.g., chiral ligands in Pd-catalyzed couplings).

- Monitor reaction progress via in-line FTIR to detect intermediates prone to racemization.

- Crystallization-induced dynamic resolution (CIDR) to enrich the cis isomer .

Q. What strategies address low solubility in aqueous buffers for pharmacokinetic studies?

- Methodological Answer :

- Co-solvent systems (e.g., DMSO/PEG-400) at ≤10% v/v.

- Prodrug derivatization (e.g., esterification of the carboxylic acid).

- Nanoformulation (liposomes or cyclodextrin encapsulation) to enhance bioavailability .

Data Contradictions and Resolutions

- Stereochemical Stability : recommends inert storage to prevent racemization, while reports stable cis configurations in cyclopentane analogs. Resolution: Validate isomer stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with chiral HPLC .

- Fluorine Reactivity : Fluorinated benzoyl groups in show enhanced electrophilicity, but highlights potential C-F bond cleavage under strong bases. Resolution: Use mild reaction conditions (pH 7–8) for biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.